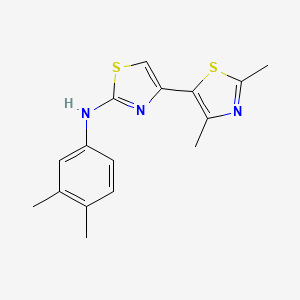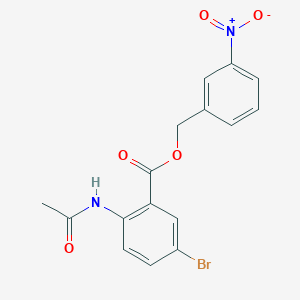
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide
描述
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinoxaline derivative that has been synthesized using a variety of methods.
作用机制
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of the mitochondrial complex III, which is involved in the electron transport chain. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide binds to the Qo site of the complex III and inhibits the transfer of electrons, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens.
实验室实验的优点和局限性
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative diseases, its use as an antimicrobial agent, and its use as a tool for studying mitochondrial function. Additionally, further research is needed to optimize the synthesis method of 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide and to investigate its potential side effects and toxicity.
科学研究应用
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.
属性
IUPAC Name |
2,3-diphenyl-N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-19-8-7-15-28-17-19)22-13-14-23-24(16-22)31-26(21-11-5-2-6-12-21)25(30-23)20-9-3-1-4-10-20/h1-17H,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHWELZCLTFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3529967.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B3529974.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-bromobenzamide](/img/structure/B3530014.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530066.png)
![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)